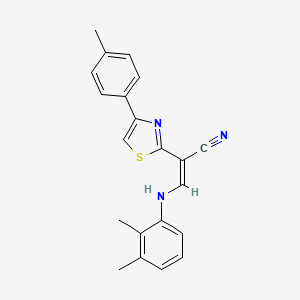

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as DMTA, is a novel fluorescent probe that has been widely used in scientific research. It is a highly sensitive and selective probe that can be used to detect and quantify various biomolecules, such as proteins, enzymes, and nucleic acids.

Scientific Research Applications

Synthetic Methods and Chemical Transformations

Reductive transformations of acrylonitriles, such as (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, are significant in creating novel compounds with potential applications in various fields, including medicinal chemistry. For instance, the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride has been demonstrated to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the versatility of acrylonitrile derivatives in synthetic organic chemistry (Frolov et al., 2005).

Anticancer Studies

Acrylonitrile derivatives are also explored for their anticancer potential. In a study synthesizing new ligands and their metal complexes, it was found that these compounds exhibit significant inhibitory effects on the growth of cancer cells, indicating the role of such chemical structures in developing novel anticancer drugs (Al-adilee & Waheeb, 2020).

Antimicrobial and Antibacterial Properties

The antimicrobial and antibacterial activities of compounds derived from acrylonitrile, including those related to the (Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile structure, have been extensively studied. For example, the cycloaddition reactions of thiazolidinone derivatives and their antimicrobial activities highlight the potential use of these compounds in developing new antimicrobial agents (Ead et al., 1990).

Polymer Modification and Applications

Acrylonitrile derivatives are also valuable in the modification of polymers to enhance their properties. A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds demonstrates the potential of acrylonitrile derivatives in creating materials with improved characteristics, such as increased thermal stability and biological activity, which could be beneficial in medical applications (Aly et al., 2015).

Optoelectronic and Photonic Applications

Furthermore, the design and synthesis of donor-acceptor substituted dyes, incorporating acrylonitrile structures, for enhanced nonlinear optical limiting, indicate the significance of these compounds in optoelectronic and photonic applications. These materials show promise in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

properties

IUPAC Name |

(Z)-3-(2,3-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3S/c1-14-7-9-17(10-8-14)20-13-25-21(24-20)18(11-22)12-23-19-6-4-5-15(2)16(19)3/h4-10,12-13,23H,1-3H3/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSFDHBFZVLDLK-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2779227.png)

![{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine](/img/structure/B2779228.png)

![2-[2-(4-Methoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2779230.png)

![(4Ar,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B2779231.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2779232.png)

![2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2779237.png)

![2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2779242.png)

![1-[3-(Difluoromethoxy)phenyl]-2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B2779248.png)